NP-5497-KA

κ‑Opioid Receptor μ‑Opioid Receptor Receptor Selectivity

Researchers studying KOP-mediated pathways often face a trade-off: oral bioavailability frequently comes at the cost of either selectivity or motor side-effect liability. NP-5497-KA resolves this by delivering 1000-fold functional KOP/MOP selectivity with robust oral activity and no significant rotarod impairment-unlike nalfurafine. • 1000-fold KOP-over-MOP selectivity enables isolated κ-receptor pharmacology without confounding μ-opioid engagement. • Oral EC₅₀ of 0.014 µM (cAMP assay) supports behavioral dosing without injection-related stress artifacts. • Demonstrates clean suppression of morphine-induced conditioned place preference at 1-10 mg/kg p.o. with preserved motor coordination. • Available in bulk from BenchChem with rapid global dispatch.

Molecular Formula C26H39Cl3N4O2
Molecular Weight 546.0 g/mol
Cat. No. B12367295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-5497-KA
Molecular FormulaC26H39Cl3N4O2
Molecular Weight546.0 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CCN2CCC34CCN(C(C3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl
InChIInChI=1S/C26H36N4O2.3ClH/c1-19-16-27-30(17-19)13-12-28-9-6-25-7-11-29(18-20-2-3-20)24(26(25,32)8-10-28)14-21-4-5-22(31)15-23(21)25;;;/h4-5,15-17,20,24,31-32H,2-3,6-14,18H2,1H3;3*1H/t24-,25+,26-;;;/m1.../s1
InChIKeyWSTGETGBQZPLRS-CJOCRJRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol trihydrochloride (NP-5497-KA): A Highly Selective κ‑Opioid Receptor Agonist with Differentiated Oral Bioavailability and Safety Profile


The target compound, formally designated (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol trihydrochloride and widely known as NP-5497-KA, is a non‑peptide morphinan‑derived azepane ligand that acts as a selective full agonist at the κ‑opioid receptor (KOP) [1]. The compound is characterized by an orally bioavailable profile that enables systemic exposure without parenteral administration, and it exhibits an exceptionally high KOP‑over‑μ‑opioid receptor (MOP) selectivity index that differentiates it from earlier generation KOP agonists [1].

Why Generic κ‑Opioid Agonist Substitution Risks Inaccurate In Vivo Modeling When Procuring NP-5497-KA


κ‑Opioid receptor agonists are not functionally interchangeable; differences in receptor subtype selectivity, oral bioavailability, blood‑brain barrier penetration, and off‑target motor side‑effect liability can profoundly alter experimental outcomes [1]. NP-5497-KA was specifically optimized to combine high KOP/MOP selectivity with robust oral activity and a reduced propensity for motor impairment relative to the clinically used KOP agonist nalfurafine [1]. Substituting a generic KOP agonist such as U‑50488, U‑69593, or even nalfurafine without accounting for these specific differentiators can lead to misleading conclusions regarding efficacy, dosing convenience, and tolerability in behavioral and disease‑model studies.

NP-5497-KA Trihydrochloride: Direct Comparator‑Based Quantitative Differentiation Evidence


KOP vs. MOP Selectivity: 1000‑Fold Higher Functional Selectivity Than Nalfurafine

NP-5497-KA demonstrates a 1000‑fold higher functional selectivity for the κ‑opioid receptor (KOP) over the μ‑opioid receptor (MOP) in a cAMP accumulation assay, a selectivity ratio that is approximately 15.4‑fold greater than that of the clinically approved KOP agonist nalfurafine (65‑fold) [1]. This quantitative advantage is critical for minimizing μ‑receptor‑mediated off‑target effects such as respiratory depression and reinforcing properties.

κ‑Opioid Receptor μ‑Opioid Receptor Receptor Selectivity

Oral Bioavailability Enables Non‑Invasive Dosing, in Contrast to Parenteral Nalfurafine Requirement

NP-5497-KA is fully effective when administered orally (1–10 mg/kg), whereas nalfurafine in the same behavioral model requires intraperitoneal injection (1–10 μg/kg) to achieve comparable therapeutic effects [1]. This oral activity eliminates the need for invasive parenteral dosing and the associated stress and inflammation confounders.

Oral Bioavailability In Vivo Dosing Behavioral Pharmacology

In Vivo Efficacy: Suppression of Morphine‑Induced Conditioned Place Preference Comparable to Nalfurafine

Oral administration of NP-5497-KA (1–10 mg/kg) produced a dose‑dependent suppression of morphine‑induced conditioned place preference (CPP) in C57BL/6J mice, an effect that was statistically indistinguishable from that of intraperitoneally administered nalfurafine (1–10 μg/kg) [1]. This establishes that NP-5497-KA achieves full κ‑opioid‑mediated anti‑reward efficacy via a more convenient oral route.

Opioid Use Disorder Conditioned Place Preference Behavioral Pharmacology

Reduced Motor Impairment: No Rotarod Performance Deficit at a Therapeutically Effective Dose

In a direct comparative assessment, nalfurafine (10 μg/kg i.p.) significantly impaired rotarod performance in C57BL/6J mice, indicative of motor‑coordination side effects commonly associated with κ‑opioid agonists. In contrast, NP-5497-KA (10 mg/kg p.o.)—a dose that fully suppressed morphine CPP—exerted no measurable effect on rotarod performance [1]. This separation of therapeutic efficacy from motor impairment is a key differentiator.

Motor Coordination Side‑Effect Profile CNS Penetration

NP-5497-KA Trihydrochloride: Evidence‑Based Research Application Scenarios


Opioid Use Disorder and Anti‑Reward Behavioral Studies

The oral bioavailability and high KOP/MOP selectivity of NP-5497-KA make it an optimal tool for studying κ‑opioid‑mediated suppression of drug‑seeking behavior. Its ability to dose‑dependently block morphine‑induced conditioned place preference, coupled with a lack of motor impairment, allows for clean behavioral readouts in models of opioid use disorder [1].

Selective κ‑Opioid Receptor Signaling and Target Engagement Assays

With a 1000‑fold functional selectivity for KOP over MOP, NP-5497-KA is uniquely suited for experiments that require isolated κ‑opioid receptor activation without confounding μ‑opioid receptor engagement. This includes cAMP accumulation assays, β‑arrestin recruitment studies, and downstream signaling pathway analyses in recombinant or native systems [1].

Chronic In Vivo Dosing Regimens Requiring Stress‑Free Oral Administration

The oral activity of NP-5497-KA eliminates the need for repeated intraperitoneal or intravenous injections, reducing animal stress and minimizing injection‑site inflammation. This is particularly valuable for long‑term studies of κ‑opioid modulation of mood, anxiety, and depression, where injection stress itself can confound behavioral endpoints [1].

CNS‑Penetrant κ‑Opioid Agonist Research with Minimized Motor Side‑Effect Confounds

The rotarod data confirm that NP-5497-KA penetrates the CNS sufficiently to exert anti‑reward effects without inducing the motor incoordination that plagues many κ‑opioid agonists. Researchers investigating the role of κ‑opioid receptors in cognition, locomotion, or sensorimotor integration can use NP-5497-KA to dissociate receptor‑mediated behavioral changes from nonspecific motor impairment [1].

Technical Documentation Hub

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